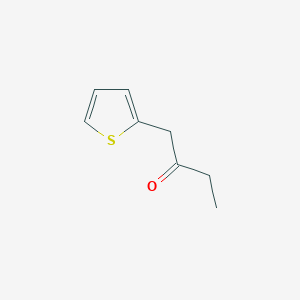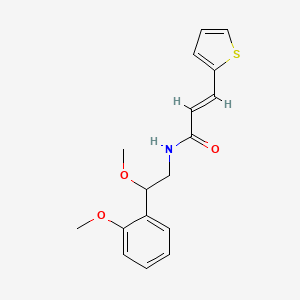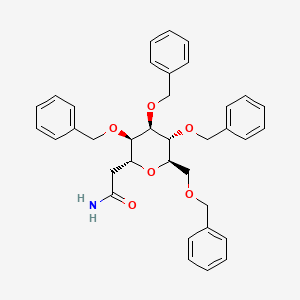![molecular formula C18H16Cl2N4O2 B3004475 1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea CAS No. 2415630-22-5](/img/structure/B3004475.png)
1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is also known as DPU-4 and is a urea-based inhibitor of the enzyme soluble epoxide hydrolase (sEH).
Mécanisme D'action
DPU-4 works by inhibiting the enzyme sEH. This enzyme is responsible for the metabolism of epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory agents. By inhibiting sEH, DPU-4 increases the levels of EETs, leading to improved vascular function and reduced inflammation.
Biochemical and Physiological Effects:
DPU-4 has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure, improve renal function, and reduce cardiac hypertrophy in animal models of hypertension. Additionally, DPU-4 has been shown to reduce inflammation and fibrosis in animal models of renal disease. It has also been found to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPU-4 in lab experiments is its specificity for sEH inhibition. This specificity allows for the investigation of the role of sEH in various diseases. Additionally, DPU-4 has been found to be stable in vivo, making it a suitable candidate for in vivo studies.
One limitation of using DPU-4 in lab experiments is its potential toxicity. While DPU-4 has been shown to be well-tolerated in animal models, further studies are needed to determine its safety in humans.
Orientations Futures
There are several future directions for research related to DPU-4. One area of interest is the potential use of DPU-4 in the treatment of diabetic nephropathy. Additionally, further studies are needed to determine the safety and efficacy of DPU-4 in humans. Finally, there is a need for the development of more potent and selective sEH inhibitors for use in various diseases.
Conclusion:
In conclusion, DPU-4 is a urea-based inhibitor of sEH that has shown promise as a therapeutic agent in various diseases. The compound has been extensively studied for its potential anti-inflammatory, anti-hypertensive, anti-fibrotic, and anti-oxidant properties. While further studies are needed to determine its safety and efficacy in humans, DPU-4 has the potential to be a valuable therapeutic agent in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DPU-4 involves the reaction of 3,4-dichlorophenyl isocyanate with 2-(4-pyrazol-1-ylphenyl) ethanol in the presence of a base to form the intermediate 1-(3,4-dichlorophenyl) -3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl] urea. This intermediate is then treated with hydroxylamine to form the final product, DPU-4.
Applications De Recherche Scientifique
DPU-4 has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have anti-inflammatory, anti-hypertensive, anti-fibrotic, and anti-oxidant properties. It has been found to be effective in treating hypertension, renal fibrosis, and cardiovascular diseases. Additionally, DPU-4 has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-15-7-4-13(10-16(15)20)23-18(26)21-11-17(25)12-2-5-14(6-3-12)24-9-1-8-22-24/h1-10,17,25H,11H2,(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACCWBPLBYLYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)NC3=CC(=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)


![benzo[d][1,3]dioxol-5-yl(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B3004403.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3004408.png)



![4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004412.png)
![1-[(4-Chlorophenyl)methyl]-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B3004414.png)
